molecular formula C10H8N2S B1312264 Quinoline-4-carbothioamide CAS No. 74585-98-1

Quinoline-4-carbothioamide

Cat. No.: B1312264
CAS No.: 74585-98-1
M. Wt: 188.25 g/mol
InChI Key: CVBYCKKBOIJRTK-UHFFFAOYSA-N
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Description

Quinoline-4-carbothioamide is a heterocyclic compound that features a quinoline ring system fused with a carbothioamide group at the 4-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The quinoline ring system is known for its broad range of biological activities and its presence in various pharmacologically active compounds.

Biochemical Analysis

Biochemical Properties

Quinoline-4-carbothioamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with alkaline phosphatases, a group of enzymes that remove phosphate groups from molecules . These interactions are significant as they can influence various biochemical pathways and cellular functions. The compound’s ability to inhibit alkaline phosphatases suggests its potential as a therapeutic agent in conditions where these enzymes are overactive.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of alkaline phosphatases, inhibiting their activity and preventing the dephosphorylation of target molecules . This inhibition can lead to an accumulation of phosphorylated molecules, which can alter cellular signaling and metabolic pathways. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Chemical Reactions Analysis

Types of Reactions

Quinoline-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities or improved chemical properties.

Scientific Research Applications

Quinoline-4-carbothioamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    Quinoline-4-carbonitrile: Contains a nitrile group at the 4-position.

    Quinoline-4-carboxylic acid: Features a carboxylic acid group at the 4-position.

Uniqueness

Quinoline-4-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical and biological properties. This group enhances its ability to form hydrogen bonds and interact with biological targets, potentially leading to improved therapeutic efficacy compared to its analogs .

Properties

IUPAC Name

quinoline-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBYCKKBOIJRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418750
Record name quinoline-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74585-98-1
Record name quinoline-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the structural characteristics of (3aS,4R)-4-cyano-1,2,3,3а,4,5-hexahydro-1Н-pyrrolo[1,2-а]quinoline-4-carbothioamide?

A1: Unfortunately, the provided research article [] focuses primarily on the technological aspects of pilot production for (3aS,4R)-4-cyano-1,2,3,3а,4,5-hexahydro-1Н-pyrrolo[1,2-а]this compound and does not delve into its detailed structural characterization, including molecular formula, weight, or spectroscopic data.

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